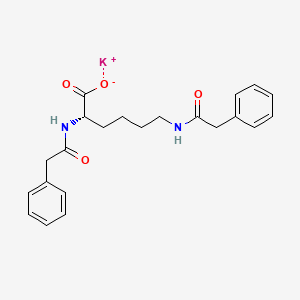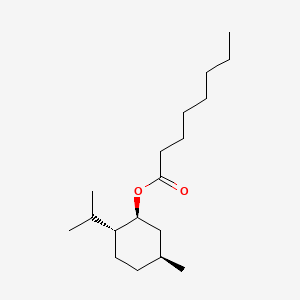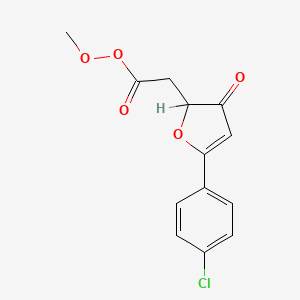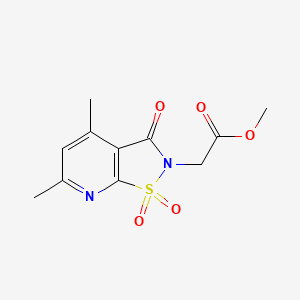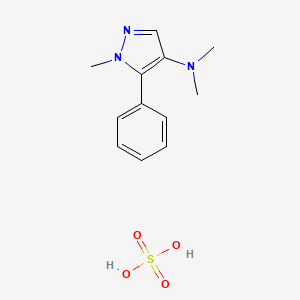
1-Aminopropan-2-ol;6-(7-methyloctanoylamino)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexanoic acid, 6-(isononanoylamino)-, compound with 1-amino-2-propanol (1:1) is a complex organic compound that combines the properties of hexanoic acid and 1-amino-2-propanol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 6-(isononanoylamino)-, compound with 1-amino-2-propanol typically involves the reaction of hexanoic acid with isononanoyl chloride to form 6-(isononanoylamino)hexanoic acid. This intermediate is then reacted with 1-amino-2-propanol to form the final compound. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may include steps such as purification through distillation or crystallization to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Hexanoic acid, 6-(isononanoylamino)-, compound with 1-amino-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Hexanoic acid, 6-(isononanoylamino)-, compound with 1-amino-2-propanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of hexanoic acid, 6-(isononanoylamino)-, compound with 1-amino-2-propanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
類似化合物との比較
Similar Compounds
Hexanoic acid: A simple carboxylic acid with similar structural features.
1-Amino-2-propanol: An amino alcohol with comparable functional groups.
Isononanoyl chloride: A related compound used in the synthesis of the target compound.
Uniqueness
Hexanoic acid, 6-(isononanoylamino)-, compound with 1-amino-2-propanol is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in research and industry.
特性
CAS番号 |
75196-34-8 |
|---|---|
分子式 |
C18H38N2O4 |
分子量 |
346.5 g/mol |
IUPAC名 |
1-aminopropan-2-ol;6-(7-methyloctanoylamino)hexanoic acid |
InChI |
InChI=1S/C15H29NO3.C3H9NO/c1-13(2)9-5-3-6-10-14(17)16-12-8-4-7-11-15(18)19;1-3(5)2-4/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19);3,5H,2,4H2,1H3 |
InChIキー |
AYSCODPIQBEMHO-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCC(=O)NCCCCCC(=O)O.CC(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


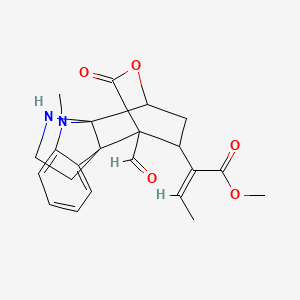
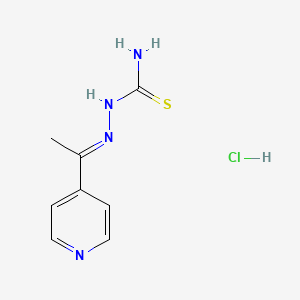
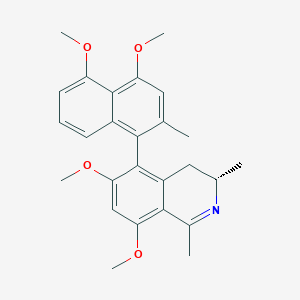
![N-(3-chloro-8,15,20,25,32-pentaoxo-3,22-diazanonacyclo[19.16.0.02,18.04,17.05,14.07,12.023,36.024,33.026,31]heptatriaconta-1,4,7(12),10,13,16,18,23,26(31),27,29,33,36-tridecaen-30-yl)benzamide](/img/structure/B15188220.png)

